molecular formula C16H17NO2S2 B2983481 (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-70-2

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2983481
M. Wt: 319.44
InChI Key: HJOHZKMTFOQLJF-CMDGGOBGSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Polymer Science and Materials Chemistry

  • Controlled Polymerization : The molecule has been used in studies focusing on controlled radical polymerization techniques. For instance, homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain, related to the target molecule, were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled polymerization characteristics (Mori, Sutoh, & Endo, 2005).

  • Synthesis of Polymeric Materials : The compound has been involved in the synthesis of novel polymers with potential applications in drug delivery, highlighting the preparation and characterization of pH-sensitive microspheres for targeted drug release (Swamy, Prasad, Rao, & Subha, 2013).

Optoelectronics and Photophysical Studies

  • Nonlinear Optical Properties : Research on thiophene dyes, structurally related to the target molecule, revealed their potential in optoelectronic devices for protecting human eyes and optical sensors. These studies used open aperture Z-scan method alongside density functional theory (DFT) calculations to demonstrate the nonlinear absorption and optical limiting behavior, crucial for developing photonic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Molecular Engineering and Sensitizer Design

  • Solar Cell Applications : The molecular engineering of organic sensitizers for solar cell applications is another area where related molecules have been explored. Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including components akin to the target molecule, have shown high incident photon to current conversion efficiency, marking significant progress in the photovoltaic field (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Biothiol Detection and Imaging

  • Biothiol Sensing in Living Cells : A study demonstrated the use of a fluorescent probe derived from a molecule structurally similar to the target compound for the colorimetric and ratiometric detection of biothiols in living cells. This probe enabled the rapid, sensitive, and selective detection of cysteine, homocysteine, and glutathione, which are crucial for revealing cellular functions (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Safety And Hazards

This involves studying the potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please note that the availability of this information depends on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-20-13-6-4-12(5-7-13)15(18)11-17-16(19)9-8-14-3-2-10-21-14/h2-10,15,18H,11H2,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOHZKMTFOQLJF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide

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